molecular formula C27H24BrO2P B13150723 (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide CAS No. 29149-30-2

(2-Carboxy-1-phenylethyl)triphenylphosphonium bromide

Cat. No.: B13150723
CAS No.: 29149-30-2
M. Wt: 491.4 g/mol
InChI Key: FPPWTNMUFAVVFF-UHFFFAOYSA-N
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Description

(2-Carboxy-1-phenylethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C27H24BrO2P and a molecular weight of 491.369 g/mol It is known for its unique structure, which includes a triphenylphosphonium group attached to a carboxy-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable brominated precursor. One common method is the reaction of triphenylphosphine with 2-bromo-1-phenylethanol, followed by oxidation to introduce the carboxyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Carboxy-1-phenylethyl)triphenylphosphonium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, reduction may produce alcohols, and substitution reactions can lead to a variety of new phosphonium salts .

Scientific Research Applications

(2-Carboxy-1-phenylethyl)triphenylphosphonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide involves its ability to interact with various molecular targets. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria, making it useful for studying mitochondrial function. The carboxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • (2-Carboxyethyl)triphenylphosphonium bromide
  • (2-Carboxy-1-phenylethyl)triphenylphosphonium chloride
  • (2-Carboxy-1-phenylethyl)triphenylphosphonium iodide

Uniqueness

(2-Carboxy-1-phenylethyl)triphenylphosphonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis .

Properties

CAS No.

29149-30-2

Molecular Formula

C27H24BrO2P

Molecular Weight

491.4 g/mol

IUPAC Name

(2-carboxy-1-phenylethyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C27H23O2P.BrH/c28-27(29)21-26(22-13-5-1-6-14-22)30(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20,26H,21H2;1H

InChI Key

FPPWTNMUFAVVFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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